molecular formula C16H28N2 B5802010 1-(2-adamantyl)-4-ethylpiperazine

1-(2-adamantyl)-4-ethylpiperazine

Cat. No. B5802010
M. Wt: 248.41 g/mol
InChI Key: FYVMBBFTIIUZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-4-ethylpiperazine (AEP) is a chemical compound that has been studied for its potential use in scientific research. AEP is a piperazine derivative that has been shown to have unique properties that make it useful for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-ethylpiperazine is not fully understood, but it is thought to involve the modulation of ion channels in the brain. 1-(2-adamantyl)-4-ethylpiperazine has been shown to selectively bind to certain channels, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-ethylpiperazine has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels in the brain and the inhibition of certain enzymes. 1-(2-adamantyl)-4-ethylpiperazine has also been shown to have anti-inflammatory and analgesic effects, making it a potentially useful tool for studying these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-adamantyl)-4-ethylpiperazine in lab experiments is its selectivity for certain ion channels, which allows researchers to study their function in more detail. However, 1-(2-adamantyl)-4-ethylpiperazine can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on 1-(2-adamantyl)-4-ethylpiperazine, including the development of more efficient synthesis methods, the study of its effects on other ion channels and enzymes, and its potential use as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-adamantyl)-4-ethylpiperazine and its potential applications in the field of pharmacology.

Synthesis Methods

1-(2-adamantyl)-4-ethylpiperazine can be synthesized using a variety of methods, including the reaction of 2-adamantanone with ethylamine in the presence of a reducing agent. This method has been shown to be effective in producing high yields of 1-(2-adamantyl)-4-ethylpiperazine with good purity.

Scientific Research Applications

1-(2-adamantyl)-4-ethylpiperazine has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain ion channels in the brain. 1-(2-adamantyl)-4-ethylpiperazine has been shown to selectively bind to these channels, allowing researchers to study their function in more detail.

properties

IUPAC Name

1-(2-adamantyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-2-17-3-5-18(6-4-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMBBFTIIUZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-ethylpiperazine

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